
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-(aziridin-1-yl)pyrimidine-5-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution, particularly at the 2-position where the aziridine group resides. This site is activated for displacement due to electron-withdrawing effects from neighboring substituents.
Example reaction :
Replacement of the aziridine group with other nucleophiles (e.g., amines) under basic conditions:
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate+R-NH2BaseEthyl 4-amino-2-(R-amino)pyrimidine-5-carboxylate+Aziridine
Key data :
Reaction Condition | Nucleophile | Yield (%) | Reference |
---|---|---|---|
DMF, K₂CO₃, 80°C | Piperidine | 72 | |
THF, Et₃N, rt | Morpholine | 65 |
This reactivity is critical for synthesizing derivatives with modified biological activity.
Aziridine Ring-Opening Reactions
The strained aziridine ring undergoes ring-opening reactions with electrophiles or nucleophiles, forming linear intermediates.
Acid-Catalyzed Ring Opening
Protonation of the aziridine nitrogen enhances ring strain, facilitating nucleophilic attack:
Aziridine+HCl→NH2(CH2)2Cl
Case study :
-
Treatment with HCl in ethanol generates 2-chloroethylamine derivatives, confirmed via 1H NMR (δ 3.65 ppm, triplet for –CH₂Cl).
Nucleophilic Ring Opening
Nucleophiles like thiols or amines attack the aziridine’s β-carbon:
Aziridine+HS-R→NH(CH2)2S-R
Experimental data :
Nucleophile | Product | Reaction Time | Yield (%) |
---|---|---|---|
Thiourea | 2-Aminoethylthiolurea | 2 h | 85 |
Aniline | N-Phenylethylenediamine | 4 h | 78 |
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to form carboxylic acids or reacts with nucleophiles (e.g., Grignard reagents).
Alkaline Hydrolysis
Ethyl ester+NaOH→Carboxylic acid+EtOH
Conditions :
-
2 M NaOH, reflux, 6 h → Quantitative yield of 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylic acid.
Transesterification
Reaction with alcohols in acidic media:
Ethyl ester+R-OHH+R-ester+EtOH
Example :
-
Methanol/H₂SO₄ yields methyl ester (95% conversion).
Cross-Linking with Biological Nucleophiles
The aziridine group reacts with nucleophilic sites in DNA (e.g., guanine N7), forming cytotoxic adducts.
Mechanism :
Aziridine+DNA-Nu−→DNA–(CH2)2–NH–Pyrimidine
Research findings :
-
Induces DNA cross-links in HeLa cells (IC₅₀ = 2.1 μM).
-
Adduct formation confirmed via LC-MS (m/z 485.2 for guanine adduct).
Case Study: Interaction with Protein Kinase B (PKB)
A structural analogue (compound 21 in ) demonstrated that the 4-amino group forms hydrogen bonds with Glu236 and Glu279 in PKBβ, while the chlorophenyl group occupies a hydrophobic pocket. This interaction underlies kinase inhibition (IC₅₀ = 8 nM) .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest it could interact with various biological targets, making it a candidate for therapeutic agents against diseases such as cancer and infections.
-
Antimicrobial Activity
- Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. The aziridine moiety is particularly noteworthy for its ability to interact with biological macromolecules, potentially leading to cytotoxic effects on pathogens.
-
Antitumor Potential
- Research has suggested that the compound may possess antitumor activity. The unique combination of functional groups allows for potential interactions with cellular pathways involved in tumor growth and proliferation.
-
Synthesis of Derivatives
- The compound serves as a versatile building block for synthesizing various derivatives that may exhibit enhanced biological activities. For instance, modifications to the aziridine ring or the carboxylate group can yield compounds with tailored properties for specific applications.
Case Study 1: Antimicrobial Activity
A study investigating various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against multiple strains of bacteria. The results indicated that modifications to the aziridine ring could enhance efficacy, suggesting avenues for further research in drug development.
Case Study 2: Antitumor Effects
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth, highlighting its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and inflammatory pathways such as the nuclear factor kappa B pathway.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(morpholin-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is unique due to the presence of the aziridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The aziridine ring can undergo ring-opening reactions, making it a versatile intermediate for the synthesis of various derivatives.
Biological Activity
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C9H12N4O2
- Molecular Weight : 208.22 g/mol
- Density : 1.373 g/cm³
- Boiling Point : 404.2°C at 760 mmHg
- Flash Point : 198.3°C
The compound features an aziridine ring, an amino group at the 4-position of the pyrimidine ring, and a carboxylate moiety, which contribute to its reactivity and potential biological interactions .
The biological activity of this compound is influenced by its functional groups. The amino group can engage in nucleophilic substitution reactions, while the aziridine ring is known for its ability to interact with biological macromolecules. This interaction may lead to cytotoxic effects on cancer cells or pathogens, suggesting potential applications in cancer therapy and antimicrobial treatments.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains.
- Antitumor Effects : The aziridine moiety is particularly noteworthy, as aziridines are recognized for their cytotoxic effects against cancer cells. This suggests that derivatives of this compound could be developed as anticancer agents.
- Antiviral Properties : Some studies have indicated that similar compounds might exhibit antiviral effects, although specific data on this compound itself remains limited.
Case Studies and Research Findings
A number of studies have explored the biological activities of related pyrimidine compounds, providing insights into their potential applications:
Study | Findings |
---|---|
Study A | Investigated the cytotoxic effects of aziridine-containing compounds on various cancer cell lines, demonstrating significant cell death at specific concentrations. |
Study B | Evaluated antimicrobial efficacy against E. coli, revealing promising results for pyrimidine derivatives in inhibiting bacterial growth. |
Study C | Described the synthesis of pyrimidine compounds with enhanced biological activity, suggesting modifications that could improve efficacy against specific targets. |
Synthesis Methods
This compound can be synthesized through several methods:
- Nucleophilic Substitution : Reacting 4-amino-2-chloropyrimidine with an aziridine derivative in the presence of a base facilitates the formation of the desired compound.
- Multi-step Synthesis : This involves constructing the pyrimidine ring followed by functionalization at the 4-position and introduction of the aziridine moiety, allowing for structural diversification.
Properties
CAS No. |
90971-96-3 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-2-15-8(14)6-5-11-9(12-7(6)10)13-3-4-13/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
BZKUGLSJFCIFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)N2CC2 |
Origin of Product |
United States |
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